molecular formula C15H18O3 B1648106 cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-13-3

cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1648106
CAS RN: 732253-13-3
M. Wt: 246.3 g/mol
InChI Key: GSBKTQBHLQMSDH-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732253-13-3 . It has a molecular weight of 246.31 .


Molecular Structure Analysis

The IUPAC name for this compound is (1S,3R)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid . The InChI code for this compound is 1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.31 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Analytical Method Development for Pyrethroid Metabolites

Monitoring and Quantification

Research has focused on developing analytical methods for monitoring and quantification of pyrethroid metabolites in human urine, highlighting the importance of accurate detection of environmental and occupational exposure to synthetic pyrethroids. For example, a method using solid-phase extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) was developed to determine major metabolites of commonly used synthetic pyrethroids in human urine, demonstrating the method's efficacy in detecting exposure among pest control operators and the general population (Arrebola et al., 1999).

Isotope Dilution and High-Performance Liquid Chromatography (HPLC)

Another study describes a high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method for quantifying urinary metabolites of synthetic pyrethroid insecticides, showcasing the method's utility in assessing exposure through biomarkers in urine samples (Baker, Olsson, & Barr, 2004).

Safety and Hazards

The safety data sheet for this compound provides several precautionary statements. For example, it advises to obtain special instructions before use, to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact during pregnancy/while nursing . It also recommends using personal protective equipment as required .

properties

IUPAC Name

(1R,3S)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBKTQBHLQMSDH-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 5
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.